molecular formula C6H11NO2 B12922803 (2S,3S)-3-Ethylazetidine-2-carboxylic acid

(2S,3S)-3-Ethylazetidine-2-carboxylic acid

Cat. No.: B12922803
M. Wt: 129.16 g/mol
InChI Key: WIBJWJCHZIGABR-WHFBIAKZSA-N
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Description

(2S,3S)-3-Ethylazetidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid. It is characterized by its unique four-membered azetidine ring structure, which imparts distinct chemical and biological properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Ethylazetidine-2-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and stereoselectivity.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes, leveraging the high specificity and efficiency of enzymes. The use of engineered bacteria containing carbonyl reductase and glucose dehydrogenase has been shown to be effective in producing this compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Ethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is opened or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions include various derivatives of the azetidine ring, such as hydroxylated, aminated, or thiolated compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(2S,3S)-3-Ethylazetidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Ethylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can mimic the structure of natural amino acids, allowing it to bind to active sites and inhibit enzyme activity. This compound can also participate in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azetidine ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(2S,3S)-3-ethylazetidine-2-carboxylic acid

InChI

InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1

InChI Key

WIBJWJCHZIGABR-WHFBIAKZSA-N

Isomeric SMILES

CC[C@H]1CN[C@@H]1C(=O)O

Canonical SMILES

CCC1CNC1C(=O)O

Origin of Product

United States

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